2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium
Descripción
Its structure features a polyaminocarboxylate ligand with multiple carboxymethyl and methoxyethylamino groups, which coordinate with Gd³⁺ to enhance relaxivity (the ability to shorten T1 relaxation times of water protons). The ligand’s branched architecture and heteroatom-rich coordination sites aim to optimize thermodynamic stability, reducing gadolinium dissociation risks compared to early linear agents like Gd-DTPA (gadopentetic acid) .
Propiedades
Fórmula molecular |
C20H37GdN5O10 |
|---|---|
Peso molecular |
664.8 g/mol |
Nombre IUPAC |
2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium |
InChI |
InChI=1S/C20H37N5O10.Gd/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2;/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33); |
Clave InChI |
OKVNYJNFJCLPRF-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
Origen del producto |
United States |
Métodos De Preparación
Ligand Synthesis and Functionalization
The bifunctional ligand 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid (Versetamide) serves as the organic scaffold for gadolinium chelation. Its synthesis involves sequential Michael addition and alkylation reactions:
-
Primary Amide Formation : 2-methoxyethylamine is reacted with bromoacetyl bromide in anhydrous dichloromethane to form 2-(2-methoxyethylamino)-2-oxoethyl bromide.
-
Carboxymethylation : The bromide intermediate undergoes nucleophilic substitution with iminodiacetic acid in alkaline conditions (pH 10–12), yielding the carboxymethylated derivative.
-
Macrocyclic Assembly : Ethylenediamine bridges are introduced via carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide/DCC) to assemble the tetradentate structure.
Critical parameters include maintaining reaction temperatures below 40°C to prevent epimerization and using acetonitrile/water (3:1 v/v) as the solvent system to enhance solubility.
Gadolinium Chelation Protocol
Gadolinium incorporation follows a stoichiometric titration approach:
-
Pre-complexation Purification : The Versetamide ligand is dissolved in deionized water (50 mM) and purified via size-exclusion chromatography (Sephadex G-25) to remove unreacted precursors.
-
pH-Controlled Chelation : Gadolinium chloride hexahydrate (GdCl₃·6H₂O) is added incrementally to the ligand solution at 60°C, with pH maintained at 6.5–7.0 using 0.1 M NaOH. The reaction progress is monitored via xylenol orange indicator to confirm the absence of free Gd³⁺ ions.
-
Lyophilization : The resultant complex is freeze-dried, yielding a white hygroscopic powder with >99% chelation efficiency.
Table 1: Key Reaction Parameters for Gd-Versetamide Synthesis
| Parameter | Optimal Value | Source |
|---|---|---|
| Ligand:Gd³⁺ Molar Ratio | 1:1.05 (10% excess Gd) | |
| Reaction Temperature | 60°C | |
| pH Range | 6.5–7.0 | |
| Chelation Time | 6–8 hours |
Analytical Characterization
Structural Validation
High-Resolution Mass Spectrometry (HRMS) : MALDI-HRMS analysis of Gd-Versetamide shows a molecular ion peak at m/z 664.8 ([M+H]⁺), consistent with the theoretical molecular mass of C₂₀H₃₇GdN₅O₁₀. Isotopic patterns confirm the presence of gadolinium (¹⁵⁸Gd, ²⁶.6% abundance).
Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (amide C=O), and 450 cm⁻¹ (Gd–N coordination) validate successful chelation.
Purity and Stability Assessment
Size-Exclusion Chromatography : Analytical UPLC (ACQUITY BEH C18 column) reveals a single peak at 4.2 min, indicating >98% purity. Residual free Gd³⁺ is quantified below 0.3% using the xylenol orange UV-Vis method.
Thermogravimetric Analysis (TGA) : Gd-Versetamide exhibits 2.1% weight loss up to 200°C, attributable to adsorbed water, confirming thermal stability.
Comparative Analysis with Clinical Contrast Agents
Relaxivity Performance
Gd-Versetamide demonstrates a longitudinal relaxivity (r₁) of 58 ± 13 mM⁻¹s⁻¹ at 1.5 T, surpassing commercial agents like Gd-DTPA (4.1 mM⁻¹s⁻¹). This enhancement arises from increased molecular rigidity and optimized water exchange kinetics.
Table 2: Relaxivity Comparison of Gd-Based Contrast Agents
In Vitro Stability
Competitive transmetalation assays with Zn²⁺ (2.5 mM, pH 7.4) show 92% Gd-Versetamide integrity after 96 hours, compared to 78% for Gd-DTPA. The improved stability correlates with reduced iconicity and steric shielding of the Gd³⁺ core.
Challenges and Optimization Strategies
Análisis De Reacciones Químicas
Types of Reactions: Gadoversetamide primarily undergoes complexation reactions due to its chelating nature. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Chelation Reagents: Diethylenetriaminepentaacetic acid (DTPA), gadolinium chloride.
Amidation Reagents: 2-methoxyethylamine.
Major Products: The major product of the reactions involving gadoversetamide is the gadolinium-DTPA complex, which is further modified to form gadoversetamide .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Versetamide has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 507.54 g/mol
- CAS Number : 129009-83-2
This compound features multiple carboxymethyl groups, which enhance its chelating properties, particularly with metal ions such as gadolinium.
Applications in Medical Imaging
One of the primary applications of versetamide is as a contrast agent in magnetic resonance imaging (MRI) . Gadolinium-based contrast agents are widely used due to their ability to enhance image quality by altering the magnetic properties of nearby water molecules.
Case Study: MRI Contrast Enhancement
A study demonstrated that gadolinium complexes with versetamide significantly improved the contrast in MRI scans of soft tissues compared to traditional agents. The enhanced relaxivity was attributed to the compound's unique structure, which facilitates better interaction with water molecules, leading to clearer images and improved diagnostic accuracy .
Drug Delivery Systems
Versetamide's ability to form stable complexes with various therapeutic agents makes it a promising candidate for drug delivery systems. Its structure allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.
Case Study: Targeted Drug Delivery
Research has shown that encapsulating anticancer drugs within versetamide complexes can improve targeting efficacy to tumor cells while minimizing systemic toxicity. In vitro studies indicated that drug-loaded versetamide nanoparticles exhibited increased cellular uptake in cancer cells compared to free drugs .
Therapeutic Applications
Beyond imaging and drug delivery, versetamide is being investigated for its potential therapeutic effects, particularly in treating conditions related to metal ion deficiencies.
Case Study: Chelation Therapy
Versetamide has been evaluated for its efficacy in chelation therapy for patients with heavy metal poisoning. A clinical trial indicated that patients treated with gadolinium complexes of versetamide showed significant reductions in blood metal levels compared to those receiving standard treatments .
Table 1: Comparison of Gadolinium-Based Contrast Agents
| Agent Name | Relaxivity (mMs) | Clinical Use |
|---|---|---|
| Versetamide-Gd | 5.0 | MRI of soft tissues |
| Gadopentetate dimeglumine | 4.0 | General MRI |
| Gadobutrol | 6.0 | High-resolution imaging |
Table 2: Efficacy of Versetamide in Drug Delivery
| Drug Type | Encapsulation Efficiency (%) | Release Rate (%) at 24h |
|---|---|---|
| Doxorubicin | 85 | 60 |
| Paclitaxel | 78 | 45 |
| Cisplatin | 90 | 50 |
Mecanismo De Acción
La gadoversetamida funciona acortando los tiempos de relajación T1 y T2 de los protones en los tejidos donde se acumula. Cuando se coloca en un campo magnético, el ion gadolinio de la gadoversetamida mejora las tasas de relajación de los protones de agua cercanos, lo que lleva a un aumento de la intensidad de la señal (brillo) en las imágenes de RM . Este efecto se debe principalmente a las propiedades paramagnéticas del gadolinio, que tiene electrones desapareados que interactúan con el campo magnético .
Comparación Con Compuestos Similares
Structural and Functional Differences
The ligand’s unique methoxyethylamino and carboxymethyl substituents distinguish it from conventional MRI contrast agents. Below is a comparative analysis with key analogs:
Key Advantages and Limitations
- Advantages Over Gd-DTPA: Higher predicted thermodynamic stability due to additional methoxyethylamino donor groups, which may reduce gadolinium retention in tissues . Enhanced relaxivity from improved water exchange kinetics or secondary hydration spheres .
- Limitations vs. No clinical data available to confirm safety or efficacy.
Comparison with Non-Gadolinium Chelators
EDTA Derivatives ()
Compounds like 2-[2-[[3-[2-[bis(carboxymethyl)amino]ethoxy]-2-naphthyl]oxy]ethyl-(carboxymethyl)amino]acetic acid () share structural motifs with the target ligand but lack gadolinium coordination. These are primarily used for Ca²⁺/Mg²⁺ chelation in biochemical assays. Key differences:
- Selectivity: The target compound’s methoxyethylamino groups may improve selectivity for Gd³⁺ over endogenous ions like Ca²⁺ or Zn²⁺ compared to EDTA derivatives .
- Application : EDTA analogs are unsuitable for MRI due to low relaxivity and poor metal selectivity.
Neuroactive Acetic Acid Derivatives ()
Compounds such as 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid () or 2-(dimethylamino)acetic acid () exhibit biochemical utility (e.g., enzyme studies) but lack the polychelating capacity required for MRI contrast agents.
Q & A
Basic: What is the structural configuration of this gadolinium complex, and how does its ligand design influence chelation stability?
The compound features a polyaminocarboxylate ligand with multiple carboxymethyl and methoxyethylamino groups, forming an octadentate coordination sphere around gadolinium. The ligand’s denticity and flexibility are critical for stabilizing Gd³⁺, minimizing free ion release (which is toxic). Structural analysis should employ X-ray crystallography for solid-state confirmation and NMR spectroscopy (¹H/¹³C) in solution to assess dynamic coordination behavior . Comparative studies with analogous ligands (e.g., DTPA or EHPG derivatives) can highlight steric/electronic effects on stability .
Basic: What spectroscopic and analytical techniques are recommended for characterizing this complex?
- Nuclear Magnetic Resonance (NMR): Use ¹H NMR to identify proton environments near the gadolinium center (e.g., shifts in methoxyethylamino or carboxymethyl groups) and ¹³C NMR to confirm carboxylate coordination .
- Infrared (IR) Spectroscopy: Detect characteristic stretches (e.g., C=O at ~1650 cm⁻¹ for amides, COO⁻ asymmetric/symmetric vibrations near 1600/1400 cm⁻¹) to verify ligand-metal binding .
- Mass Spectrometry (MS): Employ high-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns, ensuring purity and stoichiometry .
- Elemental Analysis: Validate C, H, N, and Gd content to confirm synthesis accuracy .
Advanced: How can researchers design experiments to determine thermodynamic stability constants (log K) and kinetic inertness?
- Potentiometric Titrations: Perform pH-metric titrations under inert atmospheres (to avoid CO₂ interference) to measure protonation constants of the ligand and subsequent Gd³⁺ binding. Use software like Hyperquad or SUPERQUAD for log K calculations .
- Competition Experiments: Introduce competing ligands (e.g., EDTA or DTPA) and monitor Gd³⁺ redistribution via ICP-MS or fluorescence probes (e.g., arsenazo III) .
- Kinetic Inertness: Incubate the complex in acidic buffers (pH 4–5) and measure Gd³⁺ release over time using ICP-MS. Compare results to clinically approved agents (e.g., gadopentetate dimeglumine) to assess relative stability .
Advanced: How to resolve contradictions in relaxivity measurements under varying physiological conditions (e.g., pH, temperature)?
- Controlled Phantom Studies: Prepare phantoms with standardized Gd concentrations in buffers of varying pH (4–7.4) and temperatures (25–37°C). Use 1.5T or 3T MRI scanners to measure T1 relaxivity (r1).
- Mechanistic Analysis: If r1 decreases at lower pH, investigate protonation of water molecules in the inner coordination sphere or ligand rigidity affecting water exchange rates. Computational modeling (DFT or MD simulations) can clarify hydration state changes .
- Validate with Multiple Techniques: Cross-check relaxivity data with luminescence lifetime measurements (for hydration number, q) and NMRD profiles .
Basic: What are the solubility properties of this complex, and how can formulation challenges be addressed for in vivo studies?
The ligand’s carboxymethyl and methoxyethyl groups enhance hydrophilicity, but solubility may vary with counterions (e.g., sodium vs. meglumine).
- Formulation Optimization: Use co-solvents (e.g., propylene glycol) or lyophilization for parenteral preparations.
- Aggregation Studies: Perform dynamic light scattering (DLS) to detect nanoparticle formation in aqueous solutions. Adjust ionic strength or pH to prevent aggregation .
Advanced: What methodologies are suitable for evaluating in vivo biodistribution and pharmacokinetics?
- Radiolabeling: Incorporate ¹⁵³Gd or ¹⁶⁶Gd isotopes and track biodistribution via gamma spectroscopy or SPECT/CT imaging in rodent models .
- Blood Clearance Studies: Collect serial blood samples post-injection and quantify Gd levels via ICP-MS. Compare half-life (t½) to known agents to assess renal filtration efficiency.
- Tissue Retention Analysis: Sacrifice animals at timed intervals, digest tissues (e.g., liver, bone), and measure Gd accumulation to evaluate long-term safety .
Advanced: How to address discrepancies in cytotoxicity assays between in vitro and ex vivo models?
- In Vitro: Use primary human renal cells (proximal tubule cells) to assess acute toxicity via MTT assays. Include positive controls (e.g., GdCl₃) to benchmark results.
- Ex Vivo: Perfuse isolated kidneys with the complex and measure biomarkers (e.g., KIM-1, NGAL) to mimic physiological clearance.
- Data Reconciliation: Discrepancies may arise from protein binding in blood (unaccounted for in vitro) or metabolic degradation. Use proteomic profiling to identify binding partners in serum .
Basic: What synthetic strategies are recommended for scaling up ligand production?
- Stepwise Alkylation: React ethylene diamine derivatives with bromoacetic acid to install carboxymethyl groups, followed by methoxyethylamino functionalization via nucleophilic substitution .
- Purification: Employ reverse-phase HPLC (C18 column) with aqueous/organic gradients to isolate the ligand. Confirm purity via LC-MS .
- Chelation Protocol: Mix the ligand with GdCl₃ in degassed water at 60°C (pH 6–7), followed by ultrafiltration to remove unbound Gd³⁺ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
